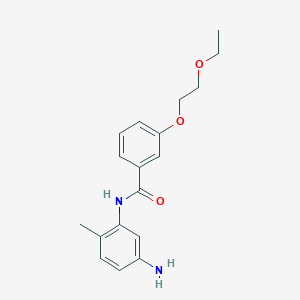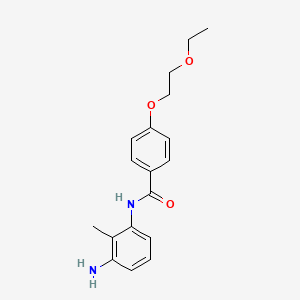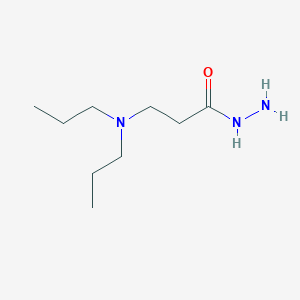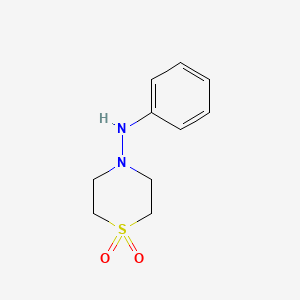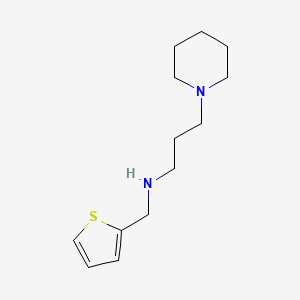
(3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine
説明
“(3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine” is a chemical compound with the molecular formula C13H22N2S . It is a solid substance . The SMILES string for this compound is NCC1CCCN(C1)Cc2cccs2 .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, is a topic of interest in the field of organic chemistry . Piperidones, which serve as precursors to the piperidine ring, are particularly important due to their unique biochemical properties . Various catalysts have been employed in the synthesis of piperidones .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a propyl group and a thienylmethyl group . The piperidine ring is a six-membered ring with five methylene groups (-CH2-) and one amine group (-NH-) .Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 210.34 . The compound’s InChI key is ZCDGCAIFQPSTRB-UHFFFAOYSA-N .作用機序
The mechanism of action of (3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine is not yet fully understood. However, it is believed that this compound may interact with certain proteins in the cell membrane to induce changes in the cell’s physiology. It is also believed that this compound may interact with certain receptors in the cell to induce changes in the cell’s metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to induce changes in cell proliferation, cell differentiation, and apoptosis. In addition, this compound has been shown to affect the expression of certain genes involved in cell cycle regulation and apoptosis.
実験室実験の利点と制限
The advantages of using (3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine in lab experiments include its ability to induce changes in cell proliferation, cell differentiation, and apoptosis. In addition, this compound is relatively easy to synthesize, making it a cost-effective option for researchers. However, this compound is also limited by its lack of specificity and its potential to interact with other molecules in the cell.
将来の方向性
The potential future directions for research on (3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine include further investigation of its mechanism of action and its effects on biochemical and physiological processes. In addition, further research could explore the potential therapeutic applications of this compound and its potential use as a biomarker for certain diseases. Finally, further research could investigate the potential for this compound to interact with other molecules in the cell and its potential to induce changes in gene expression.
科学的研究の応用
(3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine has been studied for its potential applications in scientific research. It has been used as a substrate in enzyme-linked immunosorbent assays (ELISA) to detect the presence of certain proteins in biological samples. This compound has also been used to study the effects of various compounds on cell proliferation, cell differentiation, and apoptosis.
特性
IUPAC Name |
3-piperidin-1-yl-N-(thiophen-2-ylmethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2S/c1-2-8-15(9-3-1)10-5-7-14-12-13-6-4-11-16-13/h4,6,11,14H,1-3,5,7-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGNXNYMMQBMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide](/img/structure/B1385872.png)
![3-[(3-Methoxypropyl)amino]propanamide](/img/structure/B1385874.png)
![3-[(2-Chlorobenzyl)amino]propanamide](/img/structure/B1385875.png)
![Methyl 3-{[2-(1-cyclohexen-1-YL)ethyl]-amino}propanoate](/img/structure/B1385876.png)
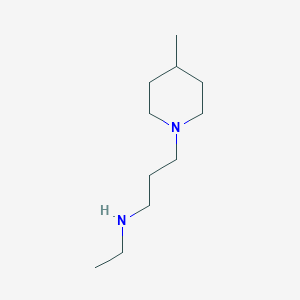
![[4-(4-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385879.png)
